1H and 13C NMR chemical shifts for (E)-2-Fluorobenzaldehyde oxime
1H and 13C NMR chemical shifts for (E)-2-Fluorobenzaldehyde oxime
Structural Elucidation of (E)-2-Fluorobenzaldehyde Oxime: A Deep-Dive into 1 H and 13 C NMR Spectroscopic Profiling
Executive Summary
(E)-2-Fluorobenzaldehyde oxime (CAS 451-79-6) is a highly versatile synthetic intermediate, widely utilized in the development of Positron Emission Tomography (PET) tracers, agricultural chemicals, and complex heterocyclic scaffolds [1]. The chemoselective nature of the oxime functionality, combined with the stereoelectronic influence of the ortho-fluorine atom, necessitates rigorous structural characterization.
In drug development and radiochemistry workflows, the absolute configuration of the oxime double bond—(E) versus (Z)—dictates the downstream reactivity and binding affinity of the resulting pharmacophores. This technical guide provides an authoritative, causality-driven breakdown of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for the thermodynamically favored (E)-isomer, detailing the self-validating protocols required for unambiguous stereochemical assignment.
Stereochemical Dynamics & Isomerization
Isomerism in oximes arises from restricted rotation around the carbon-nitrogen double bond. For 2-fluorobenzaldehyde oxime, the (E)-isomer is thermodynamically favored. In this configuration, the oxime hydroxyl group (-OH) and the sterically demanding 2-fluorophenyl ring are positioned anti to one another across the C=N bond.
The energy barrier for E/Z isomerization in solution is substantial (often exceeding 200 kJ/mol), rendering spontaneous interconversion at room temperature highly unlikely[2]. Consequently, standard synthetic protocols yield a configurationally stable (E)-isomer, which can be definitively assigned using 2D Nuclear Overhauser Effect Spectroscopy (NOESY).
Synthetic workflow and thermodynamic isolation of the (E)-isomer.
1 H NMR Spectroscopic Profiling: Causality & Assignment
The 1 H NMR spectrum of (E)-2-fluorobenzaldehyde oxime in CDCl 3 presents a highly characteristic splitting pattern driven by both proton-proton ( JHH ) and proton-fluorine ( JHF ) spin-spin coupling [1].
Causality of Chemical Shifts
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The Aldehydic Proton (CH=N): Resonating as a sharp singlet at δ 8.38 ppm, this proton is heavily deshielded by the magnetic anisotropy of the C=N double bond.
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The Ortho-Fluorine Effect (H-3): The proton at the C-3 position (adjacent to the fluorine atom) appears at δ 7.10 ppm. It exhibits a distinct "broad triplet" (brt) multiplicity. This is a classic pseudo-triplet caused by the overlap of the 3JHH coupling (to H-4) and the strong 3JHF coupling (to the 19 F nucleus), both of which are approximately 9.2 Hz.
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NOESY Correlation: In the (E)-isomer, the CH=N proton and the H-6 aromatic proton are spatially proximate. A 2D NOESY experiment will reveal a strong cross-peak between δ 8.38 and δ 7.71, self-validating the (E)-geometry [2].
Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
| Proton Environment | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Assignment Logic |
| -OH | ~9.20 | br s | - | Deshielded by electronegative oxygen and H-bonding. |
| -CH=N | 8.38 | s | - | Imine proton; NOESY cross-peak with H-6. |
| H-6 | 7.71 | t | 7.6 | Proximate to oxime; couples with H-5. |
| H-4 | 7.66 | brt | 7.6 | Para to oxime; meta to F ( 4JHF broadening). |
| H-5 | 7.37 | brq | 7.2 | Meta to oxime; para to F. |
| H-3 | 7.10 | brt | 9.2 | Ortho to F; strong 3JHF coupling creates a pseudo-triplet. |
13 C NMR Spectroscopic Profiling: The 19 F Influence
The 13 C NMR spectrum is dominated by the scalar coupling between the carbon nuclei and the spin-½ 19 F nucleus ( 100% natural abundance). The magnitude of the JCF coupling constant is inversely proportional to the number of intervening bonds, providing a built-in ruler for carbon assignment [3].
Causality of Carbon-Fluorine Coupling
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Direct Coupling ( 1JCF ): The C-2 carbon, directly bonded to the highly electronegative fluorine atom, is profoundly deshielded (~161 ppm) and split into a massive doublet with a coupling constant of ~248 Hz.
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Long-Range Coupling: The 2JCF couplings (C-1 and C-3) typically range from 14 to 22 Hz, while 3JCF and 4JCF couplings fall below 10 Hz. This cascading decay of J -values allows the analytical chemist to map the aromatic ring sequentially from the C-F epicenter.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3 )
| Carbon Atom | Chemical Shift ( δ , ppm) | Multiplicity | JCF Coupling (Hz) | Assignment Logic |
| C-2 (C-F) | ~161.0 | d | ~248.0 | Direct 1JCF coupling; highly deshielded. |
| C=N | ~146.0 | s | - | Imine carbon; no significant F-coupling. |
| C-4 | ~131.5 | d | ~8.5 | 3JCF coupling. |
| C-6 | ~130.0 | d | ~6.0 | 4JCF coupling. |
| C-5 | ~124.5 | d | ~3.5 | 4JCF coupling. |
| C-1 | ~120.5 | d | ~14.0 | 2JCF coupling (ipso to oxime). |
| C-3 | ~116.0 | d | ~22.0 | 2JCF coupling (ortho to F). |
(Note: Exact 13 C shifts may vary slightly based on concentration and exact solvent calibration, but the JCF coupling magnitudes remain a rigid, self-validating diagnostic tool [3]).
Multi-dimensional NMR logic for validating the (E)-isomer structure.
Experimental Workflow: Synthesis & NMR Acquisition
To ensure reproducibility and scientific integrity, the following self-validating protocol outlines the synthesis and subsequent NMR preparation of (E)-2-fluorobenzaldehyde oxime.
Step-by-Step Methodology
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Reagent Preparation: In a round-bottom flask, dissolve 2-fluorobenzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water.
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Nucleophilic Addition: Add hydroxylamine hydrochloride (NH 2 OH·HCl, 1.2 eq) and sodium acetate (NaOAc, 1.5 eq) to the solution[1]. The NaOAc acts as a buffer to liberate the free hydroxylamine base, preventing the reaction mixture from becoming overly acidic, which would protonate the aldehyde and halt the reaction.
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Thermodynamic Equilibration: Stir the reaction mixture continuously at room temperature for 2–4 hours. The reaction is under thermodynamic control, naturally driving the equilibrium toward the less sterically hindered (E)-isomer.
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Workup & Isolation: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure. Recrystallization from a chloroform/hexane mixture yields the pure (E)-isomer as a white solid.
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NMR Sample Preparation: Dissolve 15–20 mg of the purified oxime in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
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Spectrometer Acquisition:
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Acquire the 1 H spectrum at 400 MHz using a standard 30° pulse sequence (zg30).
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Acquire the 13 C spectrum at 100 MHz utilizing proton decoupling (zgpg30) to simplify the spectra, leaving only the critical C-F couplings visible.
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Execute a 2D NOESY sequence with a mixing time ( tm ) of ~300-500 ms to capture the spatial proximity between the CH=N and H-6 protons.
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References
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Zamponi, C., et al. (2014). Novel Bioassay for the Discovery of Inhibitors of the 2-C-Methyl-D-erythritol 4-Phosphate (MEP) and Terpenoid Pathways Leading to Carotenoid Biosynthesis. PLoS One. Available at:[Link]
